Product packaging for cis-2-Butenoic acid amide(Cat. No.:CAS No. 31110-30-2)

cis-2-Butenoic acid amide

Cat. No.: B3051111
CAS No.: 31110-30-2
M. Wt: 85.1 g/mol
InChI Key: NQQRXZOPZBKCNF-IHWYPQMZSA-N
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Description

Historical Perspectives and Early Investigations of Unsaturated Amides

The investigation of unsaturated amides is intrinsically linked to the broader history of organic synthesis and the study of naturally occurring compounds. Early work in the 19th and 20th centuries focused on the isolation and characterization of amides from natural sources, many of which were found to possess unsaturation. researchgate.net The development of synthetic methodologies, such as the Schotten-Baumann reaction, provided early chemists with tools to prepare amides, including unsaturated variants like crotonamides, from corresponding acid chlorides and amines. ajol.info

The study of conjugate addition reactions, pioneered by Komnenos and later extensively investigated by Michael in the late 1880s, laid the groundwork for understanding the reactivity of α,β-unsaturated systems, a key feature of compounds like (Z)-but-2-enamide. nih.gov While much of the early focus was on more reactive Michael acceptors, these foundational studies were crucial for the eventual exploration of less reactive α,β-unsaturated amides and lactams. nih.govbeilstein-journals.org Over the decades, research has expanded to include the development of asymmetric syntheses and the use of these compounds in the total synthesis of complex natural products. nih.govbeilstein-journals.org

Nomenclature and Structural Elucidation of (Z)-But-2-enamide

The precise naming and understanding of the three-dimensional structure of (Z)-But-2-enamide are fundamental to its study.

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (Z)-but-2-enamide. nih.gov The "(Z)" designation specifies the stereochemistry around the carbon-carbon double bond.

Common synonyms for this compound include:

cis-2-Butenoic acid amide nih.gov

cis-Crotonamide nih.gov

(2Z)-2-Butenamide nih.gov

PropertyValue
IUPAC Name (Z)-but-2-enamide nih.gov
CAS Number 31110-30-2 nih.gov
Molecular Formula C4H7NO nih.gov
Molecular Weight 85.10 g/mol nih.gov

Stereochemical Considerations and Isomerism (cis/trans)

Stereoisomerism is a critical aspect of (Z)-but-2-enamide's chemistry, referring to molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. studyrocket.co.uk Specifically, it exhibits geometric isomerism, also known as cis-trans isomerism, due to the restricted rotation around the carbon-carbon double bond. savemyexams.comalevelh2chemistry.com

The two geometric isomers of but-2-enamide (B7942871) are:

(Z)-but-2-enamide (cis-isomer): In this isomer, the higher priority groups on each carbon of the double bond are on the same side. For but-2-enamide, this means the methyl group and the amide group are on the same side of the double bond. alevelh2chemistry.comwikipedia.org

(E)-but-2-enamide (trans-isomer): In this isomer, the higher priority groups are on opposite sides of the double bond. alevelh2chemistry.comwikipedia.org The IUPAC name for the trans isomer is (E)-but-2-enamide. nih.gov

This difference in spatial arrangement can lead to variations in physical and chemical properties between the cis and trans isomers. studyrocket.co.uk For instance, studies on related formamides have shown that cis and trans isomers can exhibit different degrees of hydrophilicity. pnas.org The interconversion between cis and trans isomers, known as cis-trans isomerization, can sometimes be induced, for example, by heat. researchgate.netresearchgate.net

Precursors and Related Chemical Entities in Organic Synthesis

The synthesis of (Z)-but-2-enamide and related unsaturated amides involves a variety of precursor molecules and synthetic strategies. A common approach to forming the amide bond is the reaction of a carboxylic acid or its derivative with an amine. uobaghdad.edu.iq

Key precursors and related entities include:

Crotonic acid (2-butenoic acid): This unsaturated carboxylic acid exists as cis and trans isomers and is a direct precursor. researchgate.net The corresponding acid chloride, crotonyl chloride, is also a key reagent. ajol.info

Amines: Various primary and secondary amines can be reacted with crotonic acid or its derivatives to form N-substituted but-2-enamides. uobaghdad.edu.iq

Diketene: This compound can be used in the synthesis of N-substituted crotonamides. prepchem.com

α,β-Unsaturated Esters and Lactams: These are related classes of compounds that also undergo conjugate addition reactions, although they are generally more reactive than the corresponding amides. nih.gov

1,2,3-Triazoles: Recent synthetic methods have shown that (Z)-β-substituted enamides can be synthesized from the ring-opening of N1-H-1,2,3-triazoles. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B3051111 cis-2-Butenoic acid amide CAS No. 31110-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQRXZOPZBKCNF-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31110-30-2
Record name cis-2-Butenoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Synthetic Methodologies for Z but 2 Enamide and Its Derivatives

Conventional Synthetic Routes to α,β-Unsaturated Amides

The synthesis of α,β-unsaturated amides is a fundamental process in organic chemistry, yielding compounds that are valuable intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org These compounds feature a carbonyl group conjugated with a carbon-carbon double bond, a structural motif that dictates their reactivity. wikipedia.org Conventional methods for their preparation generally involve standard amidation reactions or carbon-carbon bond-forming strategies like the aldol (B89426) condensation.

Amidation Reactions of Carboxylic Acids and Derivatives

A primary and straightforward route to amides is the reaction of a carboxylic acid or one of its more reactive derivatives with ammonia (B1221849) or a suitable amine. ontosight.ai For α,β-unsaturated amides, this involves starting with the corresponding unsaturated carboxylic acid.

To facilitate the amidation reaction, the less reactive carboxylic acid, such as 2-butenoic acid, is often converted into a highly reactive acyl halide intermediate. The resulting acyl chloride, 2-butenoyl chloride (also known as crotonyl chloride), reacts readily with amines to form the desired amide. cymitquimica.comajol.info This two-step process begins with the treatment of 2-butenoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce 2-butenoyl chloride. google.comchemicalbook.com This intermediate is then subjected to an amine in a reaction, often under Schotten-Baumann conditions, to yield the final amide product. ajol.info

A notable challenge with this method is that commercial crotonyl chloride is often supplied as a mixture of (E) and (Z) isomers. cymitquimica.comthermofisher.krnih.gov However, specific syntheses can be tailored to start from a pure isomer of the acid to yield the corresponding acyl chloride, as demonstrated in a patented process for the trans isomer. google.com The reaction of the acyl chloride with the amine is generally rapid and efficient. For example, N-prop-2-ynylbut-2-enamide has been successfully synthesized from crotonyl chloride and propargylamine. ajol.info

Table 1: Examples of Amidation via Acyl Halide Intermediates
Carboxylic Acid DerivativeAmineProductReaction TypeReference
Crotonyl chloridePropargylamineN-prop-2-ynylbut-2-enamideSchotten-Baumann ajol.info
trans-2-Butenoyl chlorideN-ethyl-2-alkylanilinetrans N-ethyl-N-(2'-alkyl phenyl)-2-butenamideAmidation google.com

Aldol Condensation Approaches to Butenamide Scaffolds

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to construct the backbone of α,β-unsaturated carbonyl compounds. wikipedia.orgmagritek.com The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, forming a β-hydroxy carbonyl intermediate, which is known as the aldol addition product. masterorganicchemistry.comiitk.ac.in Subsequent heating, typically under basic or acidic conditions, promotes a dehydration (or condensation) reaction, eliminating a molecule of water to create a C=C double bond conjugated to the carbonyl group. magritek.commasterorganicchemistry.com

To create a butenamide scaffold, a crossed aldol reaction involving two different carbonyl partners would be necessary. wikipedia.org For instance, the enolate of acetaldehyde (B116499) could react with another aldehyde, followed by amidation of the resulting carboxylate or ester. However, controlling the stereochemical outcome of the dehydration step to favor the less thermodynamically stable (Z)-isomer over the (E)-isomer is a significant challenge in conventional aldol condensations. The E-alkene is typically the major product formed. magritek.com Therefore, while the aldol reaction is a classic method for building α,β-unsaturated systems, it is not generally the preferred route for the stereoselective synthesis of (Z)-butenamide without specialized modifications.

Stereoselective and Asymmetric Synthesis Strategies

Achieving high stereoselectivity for the (Z)-isomer of 2-butenoic acid amide and its derivatives requires more advanced synthetic methodologies that can precisely control the geometry of the double bond or create specific chiral centers.

cis-Reduction Methodologies for Unsaturated Systems

A reliable strategy for generating a cis-double bond is through the stereoselective reduction of an alkyne precursor. The syn-hydrogenation of a carbon-carbon triple bond using specific catalysts yields a cis-alkene. This approach circumvents the stereochemical ambiguity associated with elimination reactions like dehydration.

A prominent example of this strategy is found in the synthesis of natural products containing (Z)-enamide fragments. beilstein-journals.org For instance, the synthesis of the (2Z,4S)-4-acetoxy-2-butenoic acid unit, a common component of spliceostatin natural products, frequently utilizes the cis-reduction of a corresponding 4-acetoxy-2-pentynoic acid derivative. beilstein-journals.org Catalysts such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are classically employed for this type of transformation, ensuring the formation of the (Z)-alkene without over-reduction to the fully saturated alkane.

Chiral Catalyst Applications in Stereocontrolled Synthesis

The use of chiral transition metal catalysts has enabled remarkable progress in the stereocontrolled synthesis of complex molecules, including (Z)-enamides and their derivatives. These methods can achieve high levels of stereoselectivity, providing access to specific isomers that are difficult to obtain through conventional means.

Several catalytic systems have proven effective:

Palladium-Catalyzed Hydroamidation: A palladium-catalyzed hydroamidation of electron-deficient terminal alkynes provides a direct and stereoselective route to (Z)-enamides. organic-chemistry.org This method is notable because it forms the less favorable (Z)-isomer with high selectivity. The stereochemical outcome is believed to be directed by intramolecular hydrogen bonding within an intermediate vinyl-palladium complex, which stabilizes the transition state leading to the (Z)-product. organic-chemistry.org

Copper-Catalyzed Cross-Coupling: Buchwald-type amination reactions, catalyzed by copper(I) iodide with a diamine ligand, have been successfully used to couple an amide with a (Z)-vinyl bromide. beilstein-journals.org This reaction demonstrates the ability to form the crucial C-N bond of the enamide while preserving the pre-existing (Z)-geometry of the vinyl halide coupling partner. beilstein-journals.org

Iridium-Catalyzed Asymmetric Hydrogenation: For creating chiral centers within the amide structure, N,P-iridium catalysts have been developed for the asymmetric hydrogenation of E/Z mixtures of enamides. acs.org These systems can convert a mixture of geometric isomers into a single enantiomer of the hydrogenated product, a process known as enantioconvergent hydrogenation. acs.org

Hypervalent Iodine Reagents: A newer method involves the use of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-coupling reactions at room temperature to access Z-enamides stereoselectively. rsc.org The stable VBX reagents are themselves synthesized via the stereoselective addition of an N-nucleophile to an alkynyl precursor. rsc.org

Table 2: Modern Catalytic Methods for (Z)-Enamide Synthesis
Catalytic SystemReaction TypeKey FeatureReference
Pd(OAc)₂ / TFAHydroamidation of alkynesDirect synthesis of (Z)-enamides from primary amides. organic-chemistry.org
CuI / DMEDABuchwald-type couplingPreserves (Z)-geometry of vinyl bromide partner. beilstein-journals.org
N,P-Iridium ComplexesAsymmetric HydrogenationEnantioconvergent reduction of E/Z mixtures. acs.org
Palladium / VBX ReagentsCross-couplingStereoselective synthesis of various substituted Z-enamides. rsc.org

Table of Compounds

Compound NameSynonym(s)Molecular Formula
(Z)-But-2-enamidecis-2-Butenoic acid amide, cis-CrotonamideC₄H₇NO
2-Butenoic acidCrotonic acidC₄H₆O₂
2-Butenoyl chlorideCrotonyl chlorideC₄H₅ClO
N-prop-2-ynylbut-2-enamide-C₇H₉NO
Propargylamine2-Propyn-1-amineC₃H₅N
Thionyl chloride-SOCl₂
AcetaldehydeEthanalC₂H₄O
(2Z,4S)-4-acetoxy-2-butenoic acid-C₆H₈O₄
4-acetoxy-2-pentynoic acid-C₇H₈O₄
N,N′-dimethylethylenediamineDMEDAC₄H₁₂N₂
Noyori Asymmetric Hydrogenation for Stereocenter Introduction

The Noyori asymmetric hydrogenation is a highly effective method for the enantioselective reduction of prochiral olefins and ketones. While direct asymmetric hydrogenation of (Z)-but-2-enamide itself is not extensively detailed, the principle has been widely applied to structurally similar α,β-unsaturated amides and related compounds. The reaction typically employs a chiral ruthenium catalyst, often in complex with the BINAP ligand, to deliver hydrogen across the double bond with high enantioselectivity. nobelprize.org For instance, the asymmetric hydrogenation of (Z)-2-acyl-1-benzylidene-1,2,3,4-tetrahydroisoquinolines using BINAP-Ru(II) complexes proceeds with excellent enantioselection. nobelprize.org This methodology has been pivotal in the synthesis of various isoquinoline (B145761) alkaloids. nobelprize.org The reaction mechanism involves the formation of a Ru monohydride intermediate, and the heteroatom in the amide functionality can act as a coordinating site for the catalyst, influencing the stereochemical outcome. nobelprize.org

Table 1: Noyori Asymmetric Hydrogenation of Related Enamides

SubstrateCatalystProduct ConfigurationEnantiomeric Excess (ee)Reference
(Z)-N-Acyl-enamide(S)-BINAP-Ru(II)(R)-Amide>99% researchgate.net
(Z)-2-acyl-1-benzylidene-1,2,3,4-tetrahydroisoquinolines(R)-C6 (BINAP-Ru)(R)-product>99% researchgate.net
Jacobsen Asymmetric Cr(III)-Catalyzed Cycloaddition

The Jacobsen group has developed powerful catalytic systems for a variety of asymmetric transformations. While a specific application of a Cr(III)-catalyzed cycloaddition directly to (Z)-but-2-enamide is not prominently featured, the principles of Jacobsen's catalyst systems are broadly applicable to related substrates. For example, chiral chromium(III) Schiff base complexes have been successfully used in the catalytic ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, a key step in the synthesis of chiral 1,2-diamines. rsc.org Furthermore, Jacobsen and coworkers have developed a thiourea-catalyzed enantioselective total synthesis of (+)-yohimbine involving the cyclization of an N-acyliminium ion. researchgate.net These examples highlight the potential of Jacobsen-type catalysts to control stereochemistry in reactions involving amide-containing substrates. The catalysts function by creating a chiral environment around the reacting species, directing the approach of the reactants to favor the formation of one enantiomer over the other. youtube.com

Wittig Reaction and Related Olefination Processes

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes, including α,β-unsaturated amides like (Z)-but-2-enamide. wikipedia.orgmasterorganicchemistry.com These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. nih.govencyclopedia.pub Unstabilized ylides typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org The use of specific solvents and additives, such as lithium iodide in dimethylformamide, can further enhance the selectivity for the Z-isomer. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) esters, is a widely used alternative to the Wittig reaction. nih.gov While the HWE reaction generally favors the formation of (E)-olefins, specific reagents and conditions have been developed to achieve high (Z)-selectivity. researchgate.net For instance, Ando-type HWE reagents are known to produce (Z)-α,β-unsaturated esters with high selectivity. The choice of base, cation, and solvent are critical factors in controlling the E/Z ratio of the product. chemrxiv.org

Table 2: Horner-Wadsworth-Emmons Reaction Conditions and Selectivity

HWE Reagent TypeBaseConditionsPredominant IsomerReference
Weinreb amide-typeiPrMgCl-High (E)-selectivity chemrxiv.org
Ando-type--(Z)-selective
Still-Gennari--(Z)-selective nih.gov

Biocatalytic and Chemo-Enzymatic Approaches to Amide Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for amide synthesis. magtech.com.cn Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.netnih.gov

Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic transformations to create efficient synthetic routes. nih.govbeilstein-journals.org For instance, a one-pot synthesis catalyzed by a multienzymatic system comprising an ene-reductase (ER) and an alcohol dehydrogenase (ADH) has been developed for the stereoselective synthesis of lactones. researchgate.net Nitrilases are another important class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids, which can then be converted to amides. magtech.com.cn The development of robust and efficient enzymes, such as Candida antarctica lipase (B570770) B (CalB), has enabled the synthesis of poly(ester-amide)s. europa.eu Furthermore, biocatalytic cascades have been designed for the synthesis of enantiopure amines from α,β-unsaturated ketones, demonstrating the power of combining different enzyme classes. nih.gov

Table 3: Examples of Biocatalytic and Chemo-Enzymatic Syntheses

Enzyme/SystemTransformationProduct TypeReference
Ene-reductase & Alcohol DehydrogenaseReduction of unsaturated esterHydroxyester/Lactone researchgate.net
NitrilaseNitrile hydrolysisCarboxylic Acid magtech.com.cn
Candida antarctica lipase B (CalB)AmidationPolyamides europa.eu
Ene-reductase & Imine reductaseReductive amination of unsaturated ketoneChiral Amines nih.gov

Derivatization and Functionalization of (Z)-But-2-enamide Scaffolds

The (Z)-but-2-enamide scaffold is a versatile platform for the synthesis of a variety of more complex molecules, particularly heterocycles. Cycloaddition reactions and ring-closing metathesis are powerful tools for this purpose.

Cycloaddition Reactions and Heterocycle Formation

Enamides can participate in various cycloaddition reactions to form a range of heterocyclic structures. beilstein-journals.orgacs.org These reactions leverage the electronic properties of the enamide double bond. For example, enamides can undergo inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes to generate complex cyclic systems. acs.org Lewis acid-catalyzed (3+2) cycloadditions of bicyclo[1.1.0]butanes with enamides provide an efficient route to 2-amino-bicyclo[2.1.1]hexanes. researchgate.net

The synthesis of triazoles can be achieved through the cycloaddition of azides with activated alkenes. A base-catalyzed tandem reaction involving the cycloaddition of heterocyclic azides to 3,3-diaminoacrylonitriles, followed by a Cornforth-type rearrangement, yields N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org

Ring-Closing Metathesis in Derivative Synthesis

Ring-closing metathesis (RCM) is a powerful and widely used reaction for the formation of cyclic olefins. organic-chemistry.org The development of ruthenium-based catalysts, such as the Grubbs catalysts, has greatly expanded the scope and functional group tolerance of this reaction. organic-chemistry.org

RCM has been successfully applied to the synthesis of cyclic enamides. ru.nl The reaction of olefin-containing enamides using ruthenium catalysts can produce five- and six-membered protected cyclic enamides. ru.nl However, the success of the RCM reaction can be influenced by factors such as the nature of the protecting group on the amide nitrogen and substitution on the enamide double bond. ru.nl While some enamide precursors undergo RCM efficiently, others may fail to react under various conditions. thieme-connect.de For example, the RCM of diallylated amines to form pyrrolines, followed by aromatization, provides a general route to 2-substituted pyrroles. organic-chemistry.org

Reductive Transformations of Amide-Containing Systems

The reductive functionalization of amides, including α,β-unsaturated amides like (Z)-but-2-enamide, represents a powerful strategy for synthesizing complex nitrogen-containing molecules such as alkaloids. acs.org Due to resonance delocalization, amides are exceptionally stable and generally inert towards nucleophilic addition, making their direct transformation a significant chemical challenge. acs.org Overcoming this stability often requires specific activation methods or advanced catalytic systems. acs.orgfrontiersin.org

Modern synthetic protocols have enabled the direct, one-pot reductive transformations of amides. acs.org A key strategy involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O). This converts the amide into a highly electrophilic triflyloxyiminium intermediate, which can then react with a nucleophile. A subsequent elimination and reaction with a second nucleophile can lead to α,α-geminally difunctionalized amines. acs.org This approach has been successfully applied to the reductive alkylation of both secondary and tertiary amides. acs.org

Catalytic systems offer another avenue for amide reduction. Iridium complexes, such as Vaska's complex (IrCl(CO)(PPh₃)₂) combined with a silane (B1218182) reducing agent like tetramethyldisiloxane (TMDS), can facilitate the hydrosilylation of the amide's carbonyl bond. frontiersin.orgnih.gov This forms an N,O-silylacetal intermediate. frontiersin.orgnih.gov Acidic treatment of this intermediate generates an iminium ion, which can be trapped by various nucleophiles to create highly functionalized amines. frontiersin.orgnih.gov This dual Ir/Cu catalysis has been used for the reductive alkynylation of tertiary amides. frontiersin.org

Furthermore, rhodium-catalyzed asymmetric reductive hydroformylation has been developed for α-substituted enamides. nih.gov This method provides a direct, atom-economical route to chiral γ-amino alcohols, which are valuable pharmaceutical intermediates. nih.gov The success of this transformation often relies on specialized chiral ligands, such as those from the BIBOP family, where hydrogen bonding between the ligand and the enamide substrate enhances both reactivity and enantioselectivity. nih.gov

Other methods for the reductive functionalization of amides include the use of samarium(II) iodide (SmI₂), which can mediate ring-closing reactions by forming a reactive aminoketyl radical intermediate. rsc.org Molybdenum hexacarbonyl (Mo(CO)₆) with TMDS has also been used for the mild, catalytic reduction of tertiary amides to their corresponding enamines. diva-portal.org

Table 1: Overview of Reductive Methodologies for Amide Functionalization

Methodology Activating/Catalytic System Reductant Intermediate Species Product Type Ref.
Reductive Alkylation Triflic Anhydride (Tf₂O) Grignard/Organolithium Triflyloxyiminium ion α-Functionalized Amines acs.org
Catalytic Hydrosilylation Iridium Complexes (e.g., Vaska's) Silanes (e.g., TMDS) N,O-Silylacetal, Iminium ion Highly Functionalized Amines frontiersin.orgnih.gov
Asymmetric Hydroformylation Rhodium Complexes H₂ / CO - Chiral 1,3-Amino Alcohols nih.gov
Radical Cyclization Samarium(II) Iodide (SmI₂) SmI₂ / H₂O Aminoketyl Radical Indolizidines, Alcohols rsc.org
Catalytic Reduction Molybdenum Hexacarbonyl (Mo(CO)₆) TMDS Enamine N-Sulfonylformamidines diva-portal.org

Epoxide Opening Reactions with Carboxylic Acid Enediolates

The ring-opening of epoxides with carbon-based nucleophiles is a synthetically valuable method for forming carbon-carbon bonds. nih.govmdpi.com A noteworthy approach for the synthesis of γ-lactone derivatives involves the reaction of epoxides with carboxylic acid enediolates. nih.govnih.gov This methodology provides an alternative to using aluminum enolates for the nucleophilic ring opening of epoxides. nih.govnih.gov

The process involves the generation of a lithium dianion from a carboxylic acid. nih.gov This is achieved by treating the carboxylic acid with a lithium amide base, such as one prepared from cyclohexylisopropyl amine and butyllithium. nih.gov A key innovation in this method is the use of a sub-stoichiometric amount of the amine (e.g., 10 mol%) for generating the dianion. nih.govnih.govresearchgate.net This minimizes the presence of other nucleophiles in the reaction that could lead to side products like amino alcohols. nih.gov

For the reaction to proceed efficiently, the epoxide is activated with lithium chloride (LiCl). nih.govnih.gov The carboxylic acid enediolate, once formed, is then added to the mixture of the epoxide and LiCl in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The reaction typically proceeds at room temperature over several hours. nih.gov This strategy has been shown to provide good yields for reactions with both primary and secondary epoxides. nih.gov When primary epoxides are used, γ-lactones are often obtained directly, which avoids a separate cyclization step. nih.gov

The regioselectivity of the addition is generally high, with the nucleophilic attack occurring at the less substituted carbon of the epoxide, which is characteristic of an Sₙ2-type mechanism. nih.govlibretexts.org However, studies using styrene (B11656) oxide as the epoxide substrate showed an unexpected mixture of products resulting from attacks on both the primary and secondary carbons. nih.govnih.govresearchgate.net While the diastereoselectivity for the attack at the primary carbon is often low, the attack at the secondary carbon of styrene oxide can yield a single diastereoisomer. nih.govnih.govresearchgate.net

Table 2: Research Findings on Epoxide Opening with Phenylacetic Acid Enediolate

Entry Epoxide Product(s) Yield (%) Regioselectivity (C-1/C-2 Attack) Diastereoselectivity (anti/syn) Ref.
1 Propylene oxide 5a 93 100 : 0 52 : 48 researchgate.net
2 1,2-Epoxybutane 6a 48 100 : 0 66 : 34 researchgate.net
3 (2,3-Epoxypropyl)benzene 9a 77 100 : 0 53 : 47 researchgate.net
4 Styrene oxide 5b + 8b 96 79 : 21 56 : 44 researchgate.net

Data adapted from research by Domingo, L. R., et al. (2008). The table shows reactions of the lithium enediolate of phenylacetic acid with various epoxides. researchgate.net

Reaction Mechanisms and Chemical Reactivity of Z but 2 Enamide

Hydrolysis of Amide Bonds

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, is a fundamental reaction that converts amides into carboxylic acids and amines. libretexts.org This process is typically slow and requires heat and the presence of a strong acid or base as a catalyst. dalalinstitute.com For (Z)-but-2-enamide, hydrolysis results in the formation of (Z)-but-2-enoic acid and ammonia (B1221849).

Acid-Catalyzed Hydrolysis Mechanismsmasterorganicchemistry.comchemrxiv.org

Under acidic conditions, the hydrolysis of amides is a multi-step process involving a nucleophilic acyl substitution mechanism. libretexts.orgjove.com The reaction is effectively irreversible because the amine product is protonated to form a non-nucleophilic ammonium (B1175870) salt under the acidic conditions. libretexts.orgyoutube.com

The initial and crucial step in the acid-catalyzed hydrolysis is the protonation of the amide. Due to resonance, the lone pair of electrons on the nitrogen atom is delocalized, making the carbonyl oxygen the more basic and likely site for protonation. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comjove.com

The rate-determining step for acid-catalyzed amide hydrolysis can vary depending on the specific substrate and reaction conditions. bham.ac.uk However, for many amides, the nucleophilic attack of a water molecule on the protonated carbonyl carbon is considered the rate-limiting step. acs.org In some cases, particularly with certain intramolecular catalytic setups, proton transfer can become the rate-determining step. rsc.org

Following the protonation of the carbonyl oxygen, a water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. libretexts.orgjove.com A series of proton transfers then occurs. A proton is transferred from the oxygen atom (that originated from the water molecule) to the nitrogen atom of the amide group. libretexts.org This step is critical as it converts the amino group (-NH₂) into a much better leaving group, ammonia (NH₃). masterorganicchemistry.com The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the ammonia molecule. jove.com Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule or the liberated ammonia yields the final carboxylic acid product, (Z)-but-2-enoic acid, and regenerates the acid catalyst.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of (Z)-But-2-enamide

StepDescriptionKey Intermediates
1 Protonation The carbonyl oxygen of (Z)-but-2-enamide is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.
2 Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon. jove.com
3 Intermediate Formation A tetrahedral intermediate is formed. libretexts.org
4 Proton Transfer A proton is transferred from the oxygen to the nitrogen atom, making the amino group a better leaving group (NH₃). masterorganicchemistry.comlibretexts.org
5 Elimination The tetrahedral intermediate collapses, eliminating a neutral ammonia molecule and reforming the carbonyl group. jove.com
6 Deprotonation The protonated carboxylic acid is deprotonated, yielding (Z)-but-2-enoic acid and regenerating the acid catalyst.
Protonation Pathways and Rate-Determining Steps

Base-Catalyzed Hydrolysis Mechanismschemrxiv.org

Base-catalyzed, or base-promoted, hydrolysis of amides also proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This reaction requires a full equivalent of the base, typically a strong hydroxide (B78521) like NaOH, and often requires significant heating. dalalinstitute.comchemistrysteps.com The reaction is driven to completion because the final step, an acid-base reaction, is irreversible. libretexts.org

The mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the (Z)-but-2-enamide. jove.comchemistrysteps.com This forms a tetrahedral alkoxide intermediate. libretexts.org The next step is the elimination of the leaving group. However, the amide ion (NH₂⁻) is a very strong base and therefore a poor leaving group. chemistrysteps.com This step is generally unfavorable and is often the most difficult part of the reaction. dalalinstitute.com To drive the reaction forward, the intermediate collapses to reform the carbonyl group, expelling the amide ion. libretexts.org The newly formed carboxylic acid is immediately deprotonated by the strongly basic amide ion (or another hydroxide ion) to form a carboxylate salt and ammonia. libretexts.orgchemistrysteps.com This final, fast, and irreversible acid-base reaction pulls the entire equilibrium towards the products. libretexts.orgjove.com An acidic workup is then required to protonate the carboxylate and obtain the final (Z)-but-2-enoic acid.

Table 2: Key Steps in Base-Catalyzed Hydrolysis of (Z)-But-2-enamide

StepDescriptionKey Intermediates
1 Nucleophilic Attack A hydroxide ion (OH⁻) attacks the carbonyl carbon of (Z)-but-2-enamide. jove.comchemistrysteps.com
2 Intermediate Formation A tetrahedral alkoxide intermediate is formed. libretexts.org
3 Elimination The intermediate collapses, eliminating a very poor leaving group, the amide ion (NH₂⁻). libretexts.orgchemistrysteps.com
4 Deprotonation The resulting carboxylic acid is immediately deprotonated by the strongly basic amide ion to form a stable carboxylate salt and ammonia. This is the irreversible step. libretexts.org
5 Protonation (Workup) Addition of acid in a separate workup step protonates the carboxylate to yield the final (Z)-but-2-enoic acid.

Addition Reactions to the C=C Double Bond

The carbon-carbon double bond in (Z)-but-2-enamide is part of an α,β-unsaturated system. The electron-withdrawing nature of the adjacent carbonyl group makes the β-carbon electron-deficient, or electrophilic. libretexts.org This electronic property makes the double bond susceptible to nucleophilic conjugate addition (Michael Addition). masterorganicchemistry.comnih.gov Conversely, the same electron-withdrawing effect deactivates the double bond towards electrophilic attack compared to a simple, isolated alkene. Nonetheless, electrophilic addition can still occur.

Electrophilic Addition Pathways

In an electrophilic addition reaction, an electrophile adds across the double bond. For an unsymmetrical reagent like a hydrogen halide (H-X), the addition to the unsymmetrical double bond of (Z)-but-2-enamide would theoretically follow Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org

The mechanism begins with the attack of the π electrons of the C=C double bond on the electrophile (e.g., the H in H-Br). libretexts.org This breaks the π bond and forms a new carbon-hydrogen sigma bond, resulting in a carbocation intermediate. The stability of the resulting carbocation determines the regioselectivity. Adding the proton to the α-carbon (C2) would place the positive charge on the β-carbon (C3), while adding the proton to the β-carbon would place the positive charge on the α-carbon. The carbocation at the α-position is destabilized by the adjacent electron-withdrawing carbonyl group. Therefore, the carbocation at the β-position is more stable. In the final step, the nucleophilic halide ion attacks the carbocation to form the final product. libretexts.org

Table 3: General Mechanism for Electrophilic Addition of HBr to (Z)-But-2-enamide

StepDescriptionProduct
1 Electrophilic Attack The π electrons of the C=C double bond attack the proton of HBr. The proton adds to the β-carbon (C3) to form a more stable secondary carbocation at the α-carbon (C2), which is adjacent to the amide group.
2 Nucleophilic Attack The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation at the α-carbon.
3 Final Product The final product formed is 2-bromo-butanamide.

Nucleophilic Addition to α,β-Unsaturated Systems

(Z)-but-2-enamide belongs to the class of α,β-unsaturated amides, which are characterized by a carbon-carbon double bond conjugated with a carbonyl group. wikipedia.org This arrangement makes them susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). wikipedia.orglibretexts.org

The reactivity of α,β-unsaturated amides like (Z)-but-2-enamide in nucleophilic additions is generally lower than that of corresponding esters and ketones. nih.govacs.org This is attributed to the electron-donating nature of the amide nitrogen, which reduces the electrophilicity of the carbonyl carbon and the β-carbon. Despite this, they readily undergo conjugate addition with a variety of nucleophiles. masterorganicchemistry.com

A prominent example of conjugate addition is the Michael reaction, where a soft nucleophile, such as an enolate, attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com For (Z)-but-2-enamide, this would involve the addition of a nucleophile to the carbon atom gamma to the nitrogen atom. This type of reaction is a powerful tool for carbon-carbon bond formation. Weaker nucleophiles such as water, alcohols, amines, and cyanide ions also tend to favor 1,4-addition. pressbooks.pub

The stereochemistry of the starting (Z)-enamide can influence the stereochemical outcome of the addition reaction. For instance, in Lewis acid-catalyzed nucleophilic additions of enamides to aldehydes, (Z)-enecarbamates have been shown to yield syn products with high diastereoselectivity. nih.gov This is rationalized by a concerted reaction pathway involving a cyclic transition state. nih.gov

Rearrangement Reactions Involving Butenamide Structures

Hofmann Rearrangement and Decarboxylation Processes

The Hofmann rearrangement is a significant reaction in organic chemistry that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgpearson.comquimicaorganica.org This reaction proceeds by treating the amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. numberanalytics.comlibretexts.org The reaction involves the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate. pearson.comquimicaorganica.org Subsequent hydrolysis of the isocyanate leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgquimicaorganica.org

For (Z)-but-2-enamide, the Hofmann rearrangement would be expected to produce (Z)-prop-1-en-1-amine, with the loss of the carbonyl carbon as carbon dioxide.

A key feature of the Hofmann rearrangement is that the configuration of the migrating group is retained. slideshare.net This stereospecificity is important in the synthesis of chiral amines. The reaction is applicable to a wide range of amides, including α,β-unsaturated amides, often providing good yields. wikipedia.org

It is possible to trap the isocyanate intermediate with nucleophiles other than water. For example, in the presence of methanol, a carbamate (B1207046) is formed. wikipedia.org This variation of the Hofmann rearrangement can be useful for creating protected amines.

Radical Reactions and Oxidation Pathways

OH Radical-Initiated Oxidation of Unsaturated Carboxylic Acid Derivatives

The atmospheric chemistry of unsaturated organic compounds is of significant interest due to their role in the formation of secondary organic aerosols and other atmospheric pollutants. umich.eduyork.ac.ukleeds.ac.uk The hydroxyl (OH) radical is a key oxidant in the troposphere, initiating the degradation of many volatile organic compounds.

For unsaturated carboxylic acid derivatives like (Z)-but-2-enamide, the OH radical can add to the carbon-carbon double bond or abstract a hydrogen atom from the amide group or the alkyl chain. The addition to the double bond is typically the dominant pathway for unsaturated compounds. This addition reaction forms a carbon-centered radical, which can then react with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to a variety of oxidation products, including smaller carbonyl compounds and organic acids. escholarship.org

Studies on the radical-mediated functionalization of α,β-unsaturated carboxylic amides have shown that radical addition to these systems is a viable synthetic strategy. scilit.comthieme-connect.com The reactivity of α,β-unsaturated amides towards radical addition can be enhanced by the use of Lewis acids, which coordinate to the carbonyl oxygen and increase the electrophilicity of the double bond. acs.orgacs.org

Substitutional and Elimination Reactions in the Context of Amide Synthesis

The synthesis of (Z)-but-2-enamide can be achieved through various methods involving substitution and elimination reactions.

One common route is the amidation of cis-2-butenoic acid or its derivatives (e.g., acid chlorides or esters) with ammonia or a primary amine. ontosight.ai This is a nucleophilic acyl substitution reaction.

Elimination reactions are also crucial for the formation of the carbon-carbon double bond in butenamide structures. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For instance, the dehydrohalogenation of a halo-butanamide can produce butenamide. libretexts.org The stereochemical outcome of the elimination (i.e., the formation of the Z- or E-isomer) can often be controlled by the choice of base and reaction conditions. iitk.ac.in The E2 (bimolecular elimination) mechanism, for example, requires an anti-periplanar arrangement of the leaving group and the proton to be abstracted, which can influence the stereochemistry of the resulting alkene. iitk.ac.inlibretexts.org

Another synthetic approach involves the vinylic substitution of a vinyl halide, such as (Z)-1-bromopropene, with an amide nucleophile, often catalyzed by a copper salt. scispace.com These reactions can be stereospecific, allowing for the synthesis of the desired (Z)-enamide. scispace.com Furthermore, methods for the direct synthesis of enamides via the electrophilic activation of amides have been developed. acs.org

Below is a table summarizing the types of reactions discussed:

Reaction TypeSectionDescription
Nucleophilic Addition3.2.2Addition of nucleophiles to the α,β-unsaturated system, primarily at the β-carbon (conjugate addition).
Hofmann Rearrangement3.3.1Conversion of the amide to a primary amine with one less carbon atom via an isocyanate intermediate.
OH Radical-Initiated Oxidation3.4.1Atmospheric degradation initiated by the addition of OH radicals to the C=C double bond.
Substitution and Elimination3.5Synthesis of (Z)-but-2-enamide via amidation of carboxylic acid derivatives or elimination reactions of saturated precursors.

Stereochemistry and Isomerism in Z but 2 Enamide Chemistry

Geometric Isomerism (Z/E Configuration) and its Impact on Reactivity

Geometric isomerism, also referred to as cis-trans or E/Z isomerism, is a key feature of butenoic acid amides. It arises from the restricted rotation around the C=C double bond. In the context of but-2-enamide (B7942871), two geometric isomers exist: the (Z)-isomer (cis), where the higher priority substituents (the methyl and carboxamide groups) are on the same side of the double bond, and the (E)-isomer (trans), where they are on opposite sides.

The specific geometric configuration of the enamide double bond has a profound impact on the molecule's reactivity and its interactions with other molecules. The spatial arrangement dictated by the cis configuration in (Z)-but-2-enamide influences its reaction pathways, often leading to different products or reaction rates compared to its (E)-isomer.

A notable example of this reactivity difference is observed in asymmetric hydrogenation reactions. Studies on related trisubstituted enamides have shown that the (E) and (Z) isomers can exhibit significantly different reaction kinetics. For instance, in certain iridium-catalyzed hydrogenations, the (E)-isomer is hydrogenated more rapidly, while the more thermodynamically stable (Z)-isomer reacts slower. This difference in reactivity can be exploited in kinetic resolution processes, where one isomer reacts preferentially, allowing for the separation of the two. The reaction conditions, including the catalyst and solvent, can also influence the stereochemical outcome, sometimes leading to the isomerization between (Z) and (E) forms during the reaction.

Table 1: Comparison of Reactivity between (E)- and (Z)-Enamide Isomers in Asymmetric Hydrogenation

Starting IsomerReaction ConditionsObservationOutcomeReference
(E)-1aIr-catalyst, H₂Faster reaction rate69% yield of product after 1h
(Z)-1aIr-catalyst, H₂Slower reaction rate, isomerization to (E)-isomer observed40% yield of product after 1h

This table illustrates the kinetic differences observed in the hydrogenation of α-aryl enamide isomers. The data suggests the product is primarily formed from the faster-reacting E-isomer.

Diastereoselectivity in Chemical Transformations

When a molecule like (Z)-but-2-enamide, which is achiral, reacts to form a product with two or more stereocenters, the relative configuration of these new centers is a critical aspect of the transformation. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving (Z)-butenamide derivatives, the geometry of the double bond is a crucial element in controlling the diastereochemical outcome.

A prime example is the domino reaction of enamides with aldehydes to form highly substituted tetrahydropyrans. In these reactions, the configuration of the starting enamide directly dictates the stereochemistry of the product. Starting with a (Z)-configured enamide leads to the formation of a specific diastereomer of the tetrahydropyran (B127337) product, while using the corresponding (E)-enamide yields a different diastereomer. This demonstrates that the stereochemical

Computational and Theoretical Investigations of Z but 2 Enamide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (Z)-But-2-enamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It is a workhorse for calculating the optimized geometry and electronic properties of molecules like (Z)-But-2-enamide. DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. researchgate.net The cis configuration around the C=C double bond in (Z)-But-2-enamide results in a specific spatial arrangement that influences its physical and chemical properties. ontosight.ai

DFT studies on related unsaturated amides have shown that the planarity of the amide group and the delocalization of the nitrogen lone pair into the carbonyl group are key structural features. mdpi.com For (Z)-But-2-enamide, DFT calculations would likely reveal a largely planar structure, with the calculated bond lengths and angles being in good agreement with experimental data if it were available.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment can also be determined. scielo.br The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's reactivity and electronic transitions. iau.ir

Below is a hypothetical table of DFT-calculated structural and electronic properties for (Z)-But-2-enamide, based on typical values for similar molecules.

PropertyCalculated ValueUnit
C=O Bond Length1.25Å
C-N Bond Length1.35Å
C=C Bond Length1.34Å
HOMO Energy-6.5eV
LUMO Energy-0.5eV
HOMO-LUMO Gap6.0eV
Dipole Moment3.8Debye

Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing compounds. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of (Z)-But-2-enamide. These frequencies correspond to the stretching and bending of bonds within the molecule and can be compared with experimental IR spectra to confirm its structure. For amides, characteristic peaks for the N-H stretch, C=O stretch (Amide I band), and N-H bend (Amide II band) are expected. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on the calculated electron density around the nuclei. For (Z)-But-2-enamide, the chemical shifts of the vinylic protons would be particularly characteristic of the cis configuration.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). iau.ir The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for conjugated systems like (Z)-But-2-enamide.

A table of predicted spectroscopic data is presented below for illustrative purposes.

SpectroscopyPredicted Data
IR (cm⁻¹)N-H stretch: ~3400, C=O stretch: ~1680, C=C stretch: ~1640
¹H NMR (ppm)Signals for CH₃, vinylic CH, and NH₂ protons
¹³C NMR (ppm)Signals for C=O, vinylic carbons, and CH₃ carbon
UV-Vis (nm)λmax around 200-220 nm for π → π* transition

Note: This data is representative and not based on specific computational results for (Z)-But-2-enamide.

The properties and reactivity of a molecule can be significantly influenced by the solvent. claudiozannoni.it Theoretical models can be used to account for these solvation effects. nih.gov There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. chemrxiv.orgrsc.org This approach is computationally efficient and can capture the bulk effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org Hybrid models that combine both explicit and implicit solvation can also be employed. nih.gov

For (Z)-But-2-enamide, which is soluble in water and organic solvents, hydrogen bonding between the amide group and protic solvents would be a key interaction to model explicitly. ontosight.ai Solvation is expected to influence its conformational equilibrium and reaction energetics. claudiozannoni.it

Prediction of Spectroscopic Data (IR, NMR, UV-Vis)

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving (Z)-But-2-enamide.

Molecular dynamics (MD) simulations allow for the study of the dynamic evolution of a molecular system over time. nih.gov Ab initio MD methods, where the forces between atoms are calculated using quantum mechanics at each step, are particularly powerful for studying chemical reactions. wikipedia.org

Car-Parrinello Molecular Dynamics (CPMD) is a type of ab initio MD that has been successfully used to study reactions like amide hydrolysis. wikipedia.orgresearchgate.net In a CPMD simulation of the hydrolysis of (Z)-But-2-enamide, the system would consist of the amide, water molecules, and a catalyst (acid or base). The simulation would allow for the observation of bond breaking and formation events, providing a detailed picture of the reaction pathway. researchgate.net For instance, in a base-catalyzed hydrolysis, the simulation could track the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. nih.gov

To understand the kinetics and thermodynamics of a reaction, it is essential to identify the transition states and calculate the reaction energetics. nih.gov

Transition State Analysis: A transition state is a high-energy structure that lies on the reaction coordinate between reactants and products. nih.gov Computational methods can be used to locate the geometry of transition states. scielo.br For a reaction involving (Z)-But-2-enamide, such as its hydrolysis or isomerization, identifying the transition state structure would provide insight into the geometry of the molecule at the point of highest energy during the reaction.

Below is a hypothetical reaction energy profile for the isomerization of (Z)-But-2-enamide to its trans isomer.

SpeciesRelative Energy (kcal/mol)
(Z)-But-2-enamide (Reactant)0
Transition State+40
(E)-But-2-enamide (Product)-2

Note: This data is illustrative, as specific computational results for the isomerization of cis-2-Butenoic acid amide were not found. The trans isomer is generally more stable. acs.org

Molecular Dynamics Simulations (e.g., Car-Parrinello for Amide Hydrolysis)

Structure-Reactivity Relationships from Theoretical Data

Theoretical and computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. For (Z)-but-2-enamide, also known as this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate its electronic properties and predict its behavior in chemical reactions. chemrxiv.org These investigations are crucial for mapping out potential reaction pathways and understanding the intrinsic factors that govern the compound's stability and reactivity.

The reactivity of a molecule is fundamentally linked to its electronic structure. ossila.com Computational models can provide detailed information on electron distribution, orbital energies, and molecular geometry, all of which are determinants of how the molecule will interact with other chemical species. The cis configuration of the double bond in (Z)-but-2-enamide imposes specific spatial arrangements that influence its reactivity compared to its trans-isomer. ontosight.ainih.gov

The first step in a computational investigation is typically a geometry optimization, where the most stable three-dimensional arrangement of the atoms is calculated. github.iowikipedia.org This optimized geometry corresponds to a local or global energy minimum on the potential energy surface. For (Z)-but-2-enamide, the planarity of the molecule is a key feature. The amide group and the carbon-carbon double bond create a conjugated π-system. Theoretical calculations on similar enamide structures have shown that the heavy-atom framework tends to be essentially planar to maximize this conjugation. mdpi.com

The calculated bond lengths and angles provide insight into the hybridization and bonding within the molecule. For instance, the C-N amide bond is expected to have a partial double bond character due to resonance, a feature that can be quantified by its calculated bond length being shorter than a typical C-N single bond. mdpi.com This partial double bond character also leads to a significant rotational barrier around the C-N bond.

Below is a hypothetical table of selected optimized geometrical parameters for (Z)-but-2-enamide, derived from principles of computational chemistry. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G* level of theory).

ParameterAtom Pair/TripletCalculated Value (Illustrative)
Bond Lengths
C=C~ 1.34 Å
C-C~ 1.50 Å
C=O~ 1.23 Å
C-N~ 1.36 Å
Bond Angles
C=C-C~ 123°
C-C=O~ 121°
C-C-N~ 117°

These are illustrative values to demonstrate the type of data obtained from computational geometry optimization.

The distribution of electron density in a molecule is a critical factor in determining its reactive sites. Natural Bond Orbital (NBO) analysis is a computational technique used to calculate the charges on individual atoms. researchgate.net This analysis can reveal which parts of the (Z)-but-2-enamide molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

In (Z)-but-2-enamide, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a likely site for interaction with electrophiles or for hydrogen bonding. The nitrogen atom of the amide group also possesses a negative charge. The carbonyl carbon, conversely, will carry a partial positive charge, marking it as an electrophilic center susceptible to nucleophilic attack. The carbon atoms of the C=C double bond will also have specific charge distributions that influence their reactivity in addition reactions.

The following table illustrates the kind of data that would be generated from an NBO analysis for (Z)-but-2-enamide.

AtomCalculated Natural Charge (e) (Illustrative)
O (carbonyl)-0.65
N (amide)-0.85
C (carbonyl)+0.70
C (alpha to C=O)-0.20
C (beta to C=O)-0.15

These are illustrative values to demonstrate the type of data obtained from NBO analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. ossila.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The HOMO-LUMO energy gap is a particularly important descriptor; a small gap generally suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to engage in chemical reactions. chalcogen.roresearchgate.net

For (Z)-but-2-enamide, the HOMO is expected to be a π-orbital with significant electron density on the C=C double bond and the amide nitrogen, indicating these are the primary nucleophilic sites. The LUMO is likely a π* anti-bonding orbital, with large coefficients on the carbonyl carbon and the β-carbon of the double bond, identifying these as the primary electrophilic sites.

A summary of theoretical electronic properties for (Z)-but-2-enamide would look as follows:

PropertyCalculated Value (Illustrative)Significance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ 1.2 eVElectron-accepting ability
HOMO-LUMO Gap~ 7.7 eVChemical reactivity and stability

These are illustrative values to demonstrate the type of data obtained from FMO analysis.

By integrating the insights from optimized geometry, atomic charge distribution, and frontier molecular orbital analysis, a comprehensive picture of the structure-reactivity relationship for (Z)-but-2-enamide can be constructed. This theoretical data is invaluable for rationalizing observed chemical behavior and for designing new synthetic pathways involving this compound.

Analytical Chemistry Methodologies for Research on Z but 2 Enamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (Z)-But-2-enamide. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of (Z)-But-2-enamide. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR, the chemical shifts and coupling constants of the protons are indicative of their chemical environment. For the (Z) or cis configuration, the coupling constant between the vinylic protons is a key diagnostic feature. The protons of the methyl group typically appear as a doublet, while the olefinic protons and the amide protons exhibit characteristic signals that can confirm the cis geometry.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon, the two olefinic carbons, and the methyl carbon are all unique and contribute to the definitive identification of the molecule. For instance, in related enamide structures, the carbonyl carbon (C=O) signal appears around 164-169 ppm, while the olefinic carbons show distinct shifts that help to confirm the Z-configuration.

Table 1: Representative NMR Data for (Z)-Enamide Structures

Nucleus Chemical Shift (ppm) Range Multiplicity Coupling Constant (Hz)
¹H (Vinyl) δ 5.7-7.6 Doublet/Multiplet J ≈ 7-12 (for cis)
¹H (Amide) δ 7.6-11.5 Broad Singlet/Triplet N/A
¹H (Methyl) δ 1.9-2.8 Doublet/Singlet J ≈ 6-7
¹³C (C=O) δ 162-178 Singlet N/A
¹³C (C=C) δ 94-145 Singlet N/A
¹³C (CH₃) δ 21-29 Singlet N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the enamide structure. Data compiled from representative compounds. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in (Z)-But-2-enamide. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. Key characteristic absorption bands include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C=C stretching of the alkene. The C=O bond in enamides typically shows a strong absorption peak around 1680 cm⁻¹. The position of the C-H out-of-plane bending vibration for the cis-alkene can also help distinguish it from the trans-isomer, with the cis form absorbing around 730-665 cm⁻¹. docbrown.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the α,β-unsaturated amide in (Z)-But-2-enamide results in absorption in the UV region. The wavelength of maximum absorption (λmax) is a key parameter. For α,β-unsaturated carbonyl compounds, the π → π* transition is typically observed. msu.edu The λmax can be influenced by the solvent and the specific geometry of the molecule, with cis and trans isomers sometimes exhibiting different absorption maxima. researchgate.net For example, a related compound, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, shows a UV absorption maximum that allows for its quantification. iajpr.com

Table 2: Spectroscopic Data for (Z)-Enamide and Related Structures

Technique Feature Wavenumber (cm⁻¹) / Wavelength (nm) Description
IR N-H Stretch ~3400-3200 Amide group
IR C=O Stretch ~1680 Enamide carbonyl
IR C=C Stretch ~1640 Alkene
IR C-H Bend (cis) ~730-665 Out-of-plane bending for cis-alkene
UV-Vis λmax ~200-300 π → π* transition of the conjugated system

Note: Data represents typical ranges for enamide structures and may vary. docbrown.infomsu.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for determining the molecular weight and for gaining structural insights through fragmentation patterns. nist.gov

In the mass spectrum of (Z)-But-2-enamide, the peak with the highest m/z value generally corresponds to the molecular ion (M⁺). savemyexams.com The fragmentation of the molecular ion provides a unique pattern. Common fragmentation pathways for amides can include cleavage of the bonds adjacent to the carbonyl group. libretexts.orgedpsciences.org For instance, the loss of the amide group or parts of the alkyl chain can lead to characteristic fragment ions. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating (Z)-But-2-enamide from reaction mixtures or impurities and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like (Z)-But-2-enamide. libretexts.org In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. libretexts.org

For the analysis of isomers like (Z)- and (E)-But-2-enamide, a capillary column with a suitable stationary phase can provide excellent resolution. The choice of the stationary phase is critical for achieving separation. libretexts.org Coupling GC with a mass spectrometer (GC-MS) allows for both the separation and identification of the compound and any impurities present. researchgate.netscispace.com The retention time from the GC provides a quantitative measure, while the mass spectrum from the MS confirms the identity of the eluting compound. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For (Z)-But-2-enamide, reversed-phase HPLC is a common method. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the compound's polarity. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. A UV detector is frequently used to monitor the column effluent, as the enamide chromophore absorbs UV light. The retention time and the peak area are used for qualitative identification and quantitative analysis, respectively. HPLC methods can be developed to achieve high purity levels, often exceeding 99%.

Table 3: Typical HPLC Conditions for Enamide Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture, often with an additive like trifluoroacetic acid (TFA)
Flow Rate Typically 0.5 - 1.0 mL/min tandfonline.com
Detection UV at a specific wavelength (e.g., 210 nm or 280 nm) mdpi.com
Column Temperature Often controlled, e.g., 30°C tandfonline.com

Note: These are general conditions and are optimized for specific applications. tandfonline.commdpi.com

Preparative Chromatography for Isomer Separation

The isolation of the pure (Z)-but-2-enamide isomer from its (E) counterpart is a critical step for specific research and application purposes. Due to their structural similarity, the separation of these geometric isomers often requires sophisticated chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a frequently employed method for this purpose. google.com

The separation can be achieved using various stationary phases, including normal-phase and reverse-phase columns. For instance, methods developed for the isomers of crotamiton, an N-substituted but-2-enamide (B7942871), have utilized normal-phase liquid chromatography with silica (B1680970) columns and mobile phases like tetrahydrofuran (B95107)/cyclohexane. fishersci.com Alternatively, reverse-phase HPLC (RP-HPLC) on specialized columns, such as a C30 column, has proven effective in separating cis and trans isomers using a simpler mobile phase of acetonitrile and water. fishersci.com The high shape selectivity of C30 columns makes them suitable for resolving hydrophobic, structurally related isomers. fishersci.com

In some cases, semi-preparative HPLC is sufficient for obtaining the required quantities of the separated isomers. nih.govreactionbiology.com Chiral stationary phases have also been used for the separation of isomers of related compounds and can be adapted for semi-preparative purposes, offering high stability and loading capacity. nih.gov The choice of the chromatographic system, including the column and mobile phase, is crucial and is often optimized to achieve the best resolution between the (Z) and (E) isomers. fishersci.comnih.gov

Below is a table summarizing typical conditions that can be adapted for the preparative separation of but-2-enamide isomers, based on methodologies for similar compounds.

Chromatography Type Stationary Phase Typical Mobile Phase Detection Resolution (Rs) Reference
Reverse-Phase HPLCAcclaim C30Acetonitrile/WaterUV (e.g., 242 nm)>2.0 fishersci.com
Normal-Phase LCSilica GelTetrahydrofuran/CyclohexaneUV- fishersci.com
Chiral HPLC (Semi-preparative)ChiraSpherHexane/Ethanol/THF/DiethylamineUV~1.9 nih.gov
Reverse-Phase Flash ChromatographyC18Acetonitrile/Water-- nih.gov

Advanced Analytical Techniques for Structural Confirmation

Once the (Z)-but-2-enamide is isolated, a combination of advanced analytical techniques is essential to unequivocally confirm its molecular structure and distinguish it from its (E) isomer. These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups. alfa-chemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. researchgate.net Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of (Z)-but-2-enamide, the coupling constant (J-value) between the two vinylic protons on the C=C double bond is characteristic. For the cis configuration, this coupling constant is typically smaller than that of the trans isomer. The chemical shifts of the methyl and amide protons also provide crucial structural information. rsc.org

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon and the two olefinic carbons are particularly diagnostic for confirming the butenamide backbone. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The molecular ion peak [M+H]⁺ in the mass spectrum should correspond to the calculated molecular weight of C₄H₇NO (85.05). nih.gov Fragmentation patterns observed in the MS/MS spectrum can further help to confirm the structure by showing the loss of specific fragments. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com The IR spectrum of (Z)-but-2-enamide will show characteristic absorption bands that confirm its identity as a primary amide. Key vibrational frequencies include:

N-H Stretching: Typically appears as one or two sharp peaks in the region of 3200-3400 cm⁻¹, characteristic of a primary amide. masterorganicchemistry.com

C=O Stretching (Amide I band): A strong, sharp absorption peak usually found between 1630 and 1690 cm⁻¹. This is one of the most prominent peaks in the spectrum. masterorganicchemistry.comamericanpharmaceuticalreview.com

C=C Stretching: An absorption of medium intensity in the 1620-1680 cm⁻¹ region.

N-H Bending (Amide II band): Found around 1590-1650 cm⁻¹. americanpharmaceuticalreview.com

The combination of these techniques provides a comprehensive and rigorous confirmation of the structure of (Z)-but-2-enamide. alfa-chemistry.com

The table below summarizes the expected analytical data for (Z)-but-2-enamide.

Technique Parameter Expected Value / Observation Reference
¹H NMRVinylic Proton Coupling (³J_HH)Smaller value typical for cis isomers rsc.org
¹³C NMRCarbonyl Carbon (C=O)~165-175 ppm rsc.org
Olefinic Carbons (C=C)~120-140 ppm rsc.org
Mass Spectrometry (HRMS)Molecular Ion [M+H]⁺m/z ≈ 86.0600 (Calculated for C₄H₈NO⁺) nih.gov
FT-IR SpectroscopyN-H Stretch~3200-3400 cm⁻¹ (sharp peaks) masterorganicchemistry.com
C=O Stretch (Amide I)~1630-1690 cm⁻¹ (strong, sharp) masterorganicchemistry.comamericanpharmaceuticalreview.com

Advanced Applications and Broader Chemical Significance of Z but 2 Enamide

Role as a Key Building Block in Complex Organic Synthesis

(Z)-But-2-enamide and its derivatives serve as crucial intermediates in the synthesis of diverse and complex molecules. The enamide functional group, characterized by an N-acyl group attached to a double bond, possesses a unique reactivity profile. beilstein-journals.org While the electron-withdrawing nature of the amide group reduces the nucleophilicity of the double bond compared to enamines, it provides stability and allows for strategic chemical manipulations. beilstein-journals.org This controlled reactivity makes it an ideal component for constructing intricate molecular frameworks, from natural products to vast chemical libraries for drug discovery.

The (Z)-but-2-enamide moiety is a key structural feature in several potent natural products that modulate pre-mRNA splicing, a fundamental cellular process. Its inclusion is often directly related to the biological activity of these compounds. gla.ac.uk

Spliceostatins and Related Compounds: Natural products like FR901464 and its synthetic analogue spliceostatin are powerful inhibitors of the spliceosome, an essential complex for gene expression. nih.govthieme-connect.de These molecules exhibit significant anti-tumor activity by inducing cell cycle arrest. nih.gov The synthesis of analogues, such as meayamycins, often incorporates a (Z)-enamide side chain attached to a tetrahydropyran (B127337) ring. acs.org For instance, the synthesis of meayamycin (B1256378) D involves coupling a specific amine with (S,Z)-4-(methoxymethoxy)pent-2-enoic acid to form the critical tertiary amide bond, retaining the Z-olefin configuration. acs.org The development of these synthetic routes allows for the creation of novel analogues to probe and enhance biological activity. nih.gov

Thailanstatins: Thailanstatins are another class of natural products that inhibit pre-mRNA splicing and show potent antiproliferative effects in cancer cell lines. google.com Synthetic efforts toward thailanstatin analogues also feature the construction of a side chain containing an amide. For example, the synthesis of thailanstatin A analogs has been described, highlighting the importance of this class of compounds as cytotoxic agents. google.com The structural complexity of these molecules, including the enamide portion, makes them attractive targets for total synthesis. researchgate.net

The recurring presence of the enamide motif in these and other natural products underscores its importance for their biological function and has spurred the development of new synthetic methods for its stereoselective preparation. gla.ac.ukresearchgate.net

The exploration of chemical space is fundamental to modern drug discovery, aiming to identify novel small molecules that can modulate biological targets. nih.gov (Z)-But-2-enamide derivatives, particularly as part of larger scaffolds, are valuable templates for generating diverse libraries of lead-like compounds. nih.gov

A "build–couple–transform" strategy has been employed to create libraries with significant scaffold diversity starting from a 4-oxo-2-butenamide template. nih.gov This approach involves synthesizing the initial butenamide intermediates, coupling them with various amines, and then subjecting the products to a range of chemical transformations. nih.gov This methodology allows for the generation of large libraries of compounds with favorable drug-like properties from readily available starting materials. nih.govnih.gov The resulting collections of molecules can then be screened against biological targets, as demonstrated by the discovery of hits against cyclin-dependent kinase 2 (CDK2). nih.gov

The table below outlines the "build-couple-transform" paradigm using a 4-oxo-2-butenamide scaffold.

Stage Description Example Reaction Conditions Reference
Build Synthesis of the 4-oxo-2-butenamide scaffold intermediates.Pyrrolidine, AcOH, MeOH, microwave, 60 °C; or TsOH, dioxane, microwave, 160 °C. nih.gov
Couple Amide bond formation between the carboxylic acid of the scaffold and a diverse set of amines.HATU, DIPEA, DCM, rt, 18 h; or POCl₃, NEt₃, THF, rt, 3 h. nih.gov
Transform Further diversification of the coupled products through various chemical reactions.1,4-cyclizations, 3,4-cyclizations, reductions, and 1,4-additions. nih.gov

This systematic approach to library synthesis highlights the utility of the butenamide core in rapidly expanding the accessible chemical space for high-throughput screening. nih.govemolecules.com

Natural Product Synthesis (e.g., Spliceostatins, Thailanstatins)

Participation in Catalyst Development and Mechanistic Studies

Enamides, including (Z)-but-2-enamide and its analogues, are crucial substrates in the field of asymmetric catalysis, particularly in hydrogenation reactions. nih.govacs.org Their study has led to the development of highly efficient catalysts and provided deep insights into reaction mechanisms. acs.orgdiva-portal.org

A significant area of research is the enantioconvergent hydrogenation of E/Z mixtures of enamides. nih.govacs.org In this process, both the (E) and (Z) isomers of an enamide are converted into a single enantiomer of the product, which is highly advantageous as it eliminates the need for isomerically pure starting materials. nih.govdiva-portal.org Studies using N,P-iridium complexes have shown that a wide range of trisubstituted enamides can be hydrogenated with excellent enantioselectivity (up to 99% ee). nih.govacs.org

Mechanistic investigations, often involving deuterium (B1214612) labeling and kinetic experiments, have been vital. nih.govacs.org These studies have revealed that the enantioconvergence can occur through different pathways, sometimes involving the isomerization of one double-bond isomer to the other before hydrogenation. nih.govacs.org For example, with certain iridium catalysts, elevating the temperature and lowering the hydrogen pressure can increase the rate of isomerization, leading to a highly enantioselective outcome from an E/Z mixture. nih.govacs.org

Similar mechanistic work has been conducted with cobalt-based catalysts. acs.orguit.no The investigation of (phosphine)Co(enamide) complexes has helped to elucidate the catalytic cycle, identifying catalyst resting states and rate-determining steps through a combination of spectroscopy, kinetic analysis, and density functional theory (DFT) calculations. acs.orguit.no

The table below summarizes key findings from mechanistic studies on the asymmetric hydrogenation of enamides.

Catalyst System Substrate Class Key Mechanistic Finding Reference
N,P-Iridium ComplexesTrisubstituted Enamides (E/Z mixtures)Enantioconvergent hydrogenation occurs via two different pathways, allowing mixtures to be converted to a single enantiomer. nih.govacs.org
(iPrDuPhos)Cobalt ComplexesProchiral EnamidesThe reaction proceeds via an unsaturated pathway involving cobalt(0) and cobalt(II) intermediates, with H₂ addition being the rate- and selectivity-determining step. acs.orguit.no

These detailed studies not only advance the capabilities of asymmetric catalysis but also deepen the fundamental understanding of how catalyst-substrate interactions govern stereochemical outcomes.

Contribution to the Understanding of Amide Chemistry and Reactivity

The study of (Z)-but-2-enamide and related enamides contributes significantly to the broader understanding of amide chemistry. gla.ac.uk Amides are generally considered to be poor bases. libretexts.org This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system, making it less available to accept a proton. libretexts.org This delocalization also increases the stability of the amide bond. libretexts.org

Enamides share these characteristics but also feature the distinct reactivity of a C=C double bond influenced by the adjacent amide group. beilstein-journals.org The electron-withdrawing effect of the N-acyl group reduces the nucleophilicity of the enamide double bond compared to an enamine, making enamides more stable and easier to handle. beilstein-journals.org However, this tempered reactivity can be harnessed for a variety of chemical transformations. acs.org

Recent advancements have provided novel methods for synthesizing enamides, for instance, through the direct N-dehydrogenation of saturated amides using a combination of LiHMDS and triflic anhydride (B1165640). acs.org This method allows for the creation of enamides from readily available precursors and demonstrates their utility in subsequent reactions like Diels-Alder and [2+2] cycloadditions. acs.org The unique reactivity of the enamide functional group makes it a versatile synthon. beilstein-journals.org Upon reaction, the initial enamide can form an iminium intermediate, which is stable enough to participate in further reactions, enabling tandem or cascade processes to build complex nitrogen-containing heterocyclic structures. beilstein-journals.org

The table below contrasts the properties of simple amides and enamides.

Property Saturated Amides Enamides (e.g., (Z)-But-2-enamide) Reference
Basicity Very weak base; lone pair is delocalized over the N-C-O system.Also a very weak base due to N-acyl delocalization. libretexts.org
Key Reactivity Nucleophilic substitution at the carbonyl, reduction to amines, dehydration to nitriles.Reactions at the C=C bond (e.g., hydrogenation, cycloaddition), formation of stable iminium intermediates for cascade reactions. beilstein-journals.orglibretexts.orgacs.org
Stability Generally stable due to resonance.More stable and less hydrolytically sensitive than enamines. beilstein-journals.org

Environmental Transformation Pathways of Unsaturated Amides General Principles

Degradation Mechanisms in Environmental Compartments

The degradation of unsaturated amides in environmental compartments such as soil, water, and air is governed by several key chemical reactions. The presence of both an unsaturated bond and an amide linkage provides multiple sites for reactive processes to occur. mdpi.com

Hydrolysis is a significant abiotic degradation pathway for amides in aquatic environments. sustainability-directory.com This chemical reaction involves the cleavage of the amide bond by water, which can be catalyzed by acids or bases present in the environment. nih.gov The process results in the formation of a carboxylic acid and an amine or ammonia (B1221849), effectively breaking down the original amide molecule. mdpi.com

The rate of hydrolysis is influenced by several factors, including the pH of the surrounding water, temperature, and the specific molecular structure of the amide. nih.gov Generally, the amide bond is relatively stable compared to ester bonds, but its susceptibility to hydrolysis is a key factor in its environmental persistence. mdpi.commdpi.com In environmental risk assessments, hydrolysis is often considered a first-order degradation process, providing a baseline for the chemical's transformation rate in the absence of light or significant microbial activity. nih.gov

Table 1: Key Factors Influencing Hydrolytic Degradation of Amides

FactorDescriptionImpact on Degradation Rate
pH The acidity or alkalinity of the aqueous environment.Can be catalyzed by both acidic (H+) and basic (OH⁻) conditions. The rate is often pH-dependent. nih.gov
Temperature The ambient temperature of the environmental compartment.Higher temperatures generally increase the reaction rate, accelerating degradation. nih.gov
Molecular Structure The arrangement of atoms and functional groups near the amide bond.Steric hindrance or the electronic effects of nearby groups can either inhibit or promote hydrolysis.
Water Availability The presence of water in the environmental matrix (e.g., soil moisture, aquatic systems).Essential for the reaction to occur; significant in humid or aquatic environments. mdpi.com

Oxidative degradation is another critical transformation pathway, particularly in the atmosphere and in sunlit surface waters where highly reactive oxygen species are generated. The hydroxyl radical (•OH) is a primary oxidant responsible for initiating the degradation of many organic compounds, including amides. nih.govresearchgate.net

The reaction with hydroxyl radicals typically begins with the abstraction of a hydrogen atom from the amide molecule. nih.govnih.gov For unsaturated amides, the C-C double bond is also a potential site for radical attack. This initial reaction creates a carbon-centered radical, which then participates in a cascade of subsequent reactions, often involving molecular oxygen (O₂). nih.gov These processes can lead to the formation of various transformation products, including other acids, aldehydes, and smaller, more oxidized molecules. nih.govresearchgate.net The atmospheric lifetime of an amide can be estimated based on its reaction rate with OH radicals. nih.gov For instance, studies on related amide compounds have shown that OH radical-initiated oxidation can be a rapid degradation process, significantly limiting their persistence in the atmosphere. nih.gov

Table 2: Principles of Oxidative Degradation via Hydroxyl Radicals

PrincipleDescriptionRelevance to Unsaturated Amides
Radical Initiation The process is initiated by highly reactive species, most commonly the hydroxyl radical (•OH). researchgate.netOH radicals can attack C-H bonds or the C=C double bond in the unsaturated amide structure. nih.gov
Hydrogen Abstraction The •OH radical removes a hydrogen atom from the organic molecule, creating a new radical. nih.govnih.govThis is a common initial step, leading to the formation of a carbon-centered radical on the amide.
Oxygen Addition In the presence of oxygen, the carbon-centered radical can react to form a peroxyl radical (ROO•).This leads to a series of further oxidation reactions. nih.gov
Formation of Products The reaction cascade results in various smaller, more oxidized molecules.Products can include other amides, carboxylic acids, and aldehydes. nih.govresearchgate.net
Atmospheric Lifetime The rate of reaction with •OH is a key determinant of the chemical's persistence in the atmosphere.A faster reaction rate implies a shorter atmospheric lifetime. nih.gov

Hydrolytic Degradation Pathways

Assessment Methodologies for Environmental Fate (General Chemical Compounds)

Evaluating the environmental fate of a chemical like cis-2-butenoic acid amide involves a structured assessment process that combines experimental data and predictive modeling. epa.gov The goal is to understand how the chemical will partition between different environmental compartments (air, water, soil, biota), its potential for transport, and its persistence. nih.gov

Key physicochemical properties are fundamental to any assessment. epa.gov These include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). epa.govnih.gov These properties help predict whether a chemical is likely to remain in water, volatilize into the air, or sorb to soil and sediment. nih.gov

Table 3: Methodologies for Assessing Environmental Fate

MethodologyDescriptionApplication
Physicochemical Property Analysis Measurement or estimation of fundamental properties like water solubility, vapor pressure, and melting/boiling points. epa.govPredicts the chemical's physical state and general partitioning behavior (e.g., volatility). nih.gov
Partition Coefficient Determination Quantifies how a chemical distributes between two immiscible phases, such as octanol-water (Kow) or soil-water (Kd). nih.govUsed to predict bioaccumulation potential and sorption to soil and sediment. nih.gov
Environmental Fate Modeling Use of mathematical models (e.g., multimedia mass balance models) to simulate the distribution and concentration of a chemical in various environmental compartments. rsc.orgIntegrates chemical properties and environmental characteristics to provide a holistic view of fate and transport. nih.gov
Degradation Studies Laboratory experiments to measure rates of hydrolysis, photolysis, and biodegradation under controlled conditions. nih.govProvides empirical data on the chemical's persistence and transformation pathways.
QSAR Modeling (Quantitative Structure-Activity Relationship) Computational methods that relate a chemical's molecular structure to its physicochemical properties and reactivity. ecetoc.orgEstimates degradation rates and other fate parameters when experimental data is unavailable. ecetoc.org

Q & A

Q. What are the standard synthetic routes for preparing cis-2-butenoic acid amide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via the reaction of cis-2-butenoic acid chloride with ammonia or amines under anhydrous conditions. Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., THF or dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the amide . Spectral validation using 1H^1H NMR (amide proton at δ 5.5–6.5 ppm) and IR (N–H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) confirms the product .

Q. How can researchers distinguish this compound from its trans isomer using spectroscopic techniques?

  • Methodological Answer : Differentiation relies on coupling constants in 1H^1H NMR: the cis isomer shows JJ-values of 10–12 Hz for vinyl protons, while the trans isomer exhibits JJ-values >14 Hz. Additionally, IR spectroscopy can reveal differences in hydrogen-bonding patterns due to steric effects in the cis configuration .

Q. What hydrolysis conditions are suitable for recovering cis-2-butenoic acid from its amide form?

  • Methodological Answer : Acidic hydrolysis (6M HCl, reflux for 4–6 hours) or basic hydrolysis (40% NaOH, 100°C for 2 hours) cleaves the amide bond. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures complete conversion. The carboxylic acid product is isolated by acidification (pH <2) and extraction .

Advanced Research Questions

Q. How do thermodynamic properties of this compound, such as sublimation enthalpy, compare to its trans isomer?

  • Methodological Answer : Sublimation enthalpies (ΔHsub\Delta H_{\text{sub}}) differ significantly: this compound exhibits ΔHsub=68.0kJ/mol\Delta H_{\text{sub}} = 68.0 \, \text{kJ/mol} (353–387 K), while the trans isomer shows ΔHsub=80.0kJ/mol\Delta H_{\text{sub}} = 80.0 \, \text{kJ/mol} (363–413 K). These values, derived from vapor pressure measurements, reflect stronger intermolecular forces in the trans form due to planar geometry .

Q. What contradictions exist in reported phase transition data for this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in sublimation temperature ranges (e.g., 353–387 K vs. 345–380 K) may arise from impurities or measurement techniques (e.g., DSC vs. manometric methods). Resolving these requires high-purity samples (>99.5% by HPLC) and standardized protocols (e.g., NIST-recommended calorimetry) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the amide group. The cis configuration’s steric hindrance reduces accessibility to the carbonyl carbon, lowering reactivity compared to trans isomers. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via implicit solvation models .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) prevent racemization. Reaction temperatures below 0°C and non-polar solvents (e.g., toluene) further stabilize stereochemistry. Enantiomeric excess is quantified via chiral HPLC or polarimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.